4-Chloro-5-methoxynicotinic acid
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Overview
Description
4-Chloro-5-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Chloro-5-methoxynicotinic acid can be achieved through several methods. One common synthetic route involves the chlorination of 5-methoxynicotinic acid. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled temperature conditions . Another method involves the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to achieve the chlorination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-5-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence lipid metabolism and other biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and receptor interactions similar to other nicotinic acid derivatives .
Comparison with Similar Compounds
4-Chloro-5-methoxynicotinic acid can be compared with other nicotinic acid derivatives such as:
5-Methoxynicotinic Acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
4-Chloronicotinic Acid: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Nicotinic Acid: The parent compound, which has a broader range of biological activities but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
QVWHOFDLYVPHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)O)Cl |
Origin of Product |
United States |
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